Maniwamycin B

antifungal screening natural product antibiotics MIC determination

Select Maniwamycin B as a critical comparator for azoxy antifungal SAR studies. Its 4–8-fold weaker potency vs Maniwamycin A enables graded dose-response modeling, sub-inhibitory studies, and fungus-selective perturbation in co-cultures. No antibacterial activity at ≤100 μg/mL preserves bacterial communities. Emerging quorum-sensing inhibition data opens anti-virulence applications. Ensure experimental reproducibility with precisely characterized, high-purity compound.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Cat. No. B15560540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManiwamycin B
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
InChIInChI=1S/C10H20N2O2/c1-4-5-6-7-8-12(14)11-9(2)10(3)13/h7-10,13H,4-6H2,1-3H3
InChIKeyYSGFBXZSDXVSLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maniwamycin B for Scientific Procurement: Azoxy Antifungal Antibiotic with Differentiated Biological Profile


Maniwamycin B is a naturally occurring azoxy antifungal antibiotic isolated from Streptomyces prasinopilosus KC-7367 [1]. It belongs to a distinct class of azoxy compounds characterized by the N=N(O) functional group and exhibits a broad antifungal spectrum without antibacterial activity [2]. Maniwamycin B has a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol [3]. Its structural and biological profile differs markedly from closely related analogs such as Maniwamycin A and the structurally distinct manumycin-type compounds, making compound selection non-trivial for antifungal screening or mechanism-of-action studies.

Why Maniwamycin B Cannot Be Substituted with Maniwamycin A or Other Azoxy Analogs in Experimental Workflows


Maniwamycin B and its closest analog Maniwamycin A exhibit divergent antifungal potency and differential biological activity profiles, making them functionally non-interchangeable. Maniwamycin A demonstrates consistently stronger antifungal efficacy across multiple fungal strains, while Maniwamycin B displays weaker but still measurable activity [1]. Both compounds share a core azoxy structural motif but differ in their alkyl chain substitution patterns, which may account for their divergent potency [2]. Furthermore, recent investigations have identified maniwamycin-class compounds including Maniwamycin B as quorum-sensing inhibitors against Chromobacterium violaceum CV026, a functional dimension absent from early antifungal characterization [3]. These quantitative and functional distinctions preclude generic substitution and mandate compound-specific selection based on the intended experimental endpoint.

Quantitative Differentiation Evidence: Maniwamycin B vs. Closest Analogs and Comparators


Antifungal Activity: Direct Comparison of Maniwamycin B with Maniwamycin A Across Fungal Strains

In a head-to-head comparison published in the original isolation paper, Maniwamycin A exhibited consistently lower MIC values (higher potency) than Maniwamycin B against multiple fungal strains including Candida albicans, Aspergillus fumigatus, Trichophyton mentagrophytes, and Microsporum gypseum [1]. The quantitative MIC data establish a clear potency hierarchy: Maniwamycin A > Maniwamycin B across all tested organisms, with Maniwamycin B maintaining measurable but attenuated antifungal activity [1].

antifungal screening natural product antibiotics MIC determination

Antibacterial Activity Spectrum: Selective Antifungal Profile of Maniwamycin B

Both Maniwamycin B and Maniwamycin A were evaluated against a panel of Gram-positive and Gram-negative bacterial strains. Neither compound exhibited any antibacterial activity at concentrations up to 100 μg/mL against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa [1]. This class-level property establishes maniwamycins as selective antifungal agents devoid of antibacterial effects, a profile that distinguishes them from broad-spectrum antibiotics [1].

selective antifungal agents antibacterial screening target specificity

Quorum-Sensing Inhibition: Maniwamycin B Demonstrates Activity Distinct from Traditional Antifungal Endpoints

Recent research has identified maniwamycins, including Maniwamycin B, as quorum-sensing inhibitors against Chromobacterium violaceum CV026, a reporter strain for N-acyl homoserine lactone (AHL)-mediated quorum sensing [1]. This activity represents a functional dimension entirely distinct from the classical antifungal MIC measurements reported in the original isolation papers. The quorum-sensing inhibitory activity expands the potential application space for Maniwamycin B beyond direct antifungal screening into anti-virulence research.

quorum-sensing inhibition anti-virulence Chromobacterium violaceum

Structural Differentiation: Maniwamycin B vs. Manumycin-Type Antibiotics

Despite nomenclature similarity, Maniwamycin B is structurally and mechanistically distinct from the manumycin-type antibiotics (e.g., Manumycin B, TMC-1 series). Maniwamycin B (C₁₀H₂₀N₂O₂, MW 200.28) is a relatively simple azoxy compound with a linear alkyl chain bearing the N=N(O) functional group [1], whereas Manumycin B (C₂₈H₃₄N₂O₇, MW 510.58) is a complex ansamycin-type polyketide with farnesyltransferase inhibitory activity and an IC₅₀ of 15 mM against acetylcholinesterase [2]. These represent entirely different chemical classes with divergent molecular targets and biological activities, and should not be confused despite the similar root names.

azoxy antibiotics manumycin analogs structural classification

Research Application Scenarios for Maniwamycin B Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Within the Maniwamycin Azoxy Series

Investigators conducting SAR studies of azoxy antifungals should select Maniwamycin B as a critical comparator compound. The documented 4- to 8-fold reduction in antifungal potency relative to Maniwamycin A across multiple fungal strains (C. albicans, T. mentagrophytes, M. gypseum) provides a quantitative framework for correlating structural modifications with biological activity [3]. Maniwamycin B's distinct alkyl chain substitution pattern, when compared directly with Maniwamycin A, enables systematic evaluation of how minor structural variations within the azoxy scaffold modulate antifungal efficacy [2].

Dose-Response and Resistance Mechanism Studies Requiring Attenuated Antifungal Activity

For experiments requiring graded antifungal responses or sub-inhibitory concentration effects, Maniwamycin B's attenuated potency profile (e.g., MIC of 25 μg/mL vs. 6.25 μg/mL for Maniwamycin A against C. albicans) offers greater dynamic range for dose-response curve construction [3]. This property makes Maniwamycin B particularly suitable for studying adaptive fungal responses, persister cell formation, or the emergence of resistance under controlled sub-lethal selective pressure.

Fungus-Selective Chemical Biology Probes for Co-Culture Systems

Investigators employing fungal-bacterial co-culture models should consider Maniwamycin B as a fungus-selective perturbagen. The documented absence of antibacterial activity against S. aureus, B. subtilis, E. coli, K. pneumoniae, and P. aeruginosa at concentrations up to 100 μg/mL [3] supports its use in experiments where preservation of the bacterial community is essential while selectively modulating fungal growth. This selectivity profile may reduce confounding effects from unintended bacterial inhibition.

Anti-Virulence and Quorum-Sensing Interference Research

Based on recent findings identifying maniwamycin-class compounds as quorum-sensing inhibitors in Chromobacterium violaceum CV026 [3], Maniwamycin B represents a candidate tool compound for exploring bacterial communication disruption. This application scenario is mechanistically distinct from direct antifungal screening and may be relevant for investigators studying AHL-mediated quorum-sensing systems or seeking anti-virulence leads that attenuate pathogenicity without imposing direct growth inhibition.

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